

2-Bromo-6-fluoro-3-methylbenzaldehyde

molecular formula C₈H₆BrFO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoro-3-methylbenzaldehyde

Cat. No.: B119135

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-6-fluoro-3-methylbenzaldehyde**: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

2-Bromo-6-fluoro-3-methylbenzaldehyde, with the molecular formula C₈H₆BrFO, is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile intermediate in the fields of organic synthesis and medicinal chemistry. The strategic placement of its reactive handles—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers robust synthetic strategies, detailed physicochemical and spectroscopic characterization, an analysis of its chemical reactivity, and a discussion of its proven utility as a key building block in the synthesis of complex, biologically active molecules. The content synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in advanced research and development programs.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials.^[1] The specific compound, **2-Bromo-6-fluoro-3-methylbenzaldehyde**, is of particular interest due to its dense and strategically arranged

functionalization. The aldehyde group serves as a versatile anchor for a multitude of transformations, including reductive aminations, oxidations, and olefination reactions. The ortho-bromo and ortho-fluoro substituents create a unique electronic environment and provide distinct handles for orthogonal cross-coupling reactions, a cornerstone of modern drug synthesis.

The presence of fluorine is especially significant in medicinal chemistry. Fluorine substitution can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.^[2] The bromine atom, often used in Suzuki, Heck, or Sonogashira couplings, allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This guide aims to provide the foundational knowledge required to effectively utilize this potent building block.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of **2-Bromo-6-fluoro-3-methylbenzaldehyde** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	154650-16-5	[3] [4]
Molecular Formula	C ₈ H ₆ BrFO	[3] [4]
Molecular Weight	217.03 g/mol	[3] [4]
Appearance	White to Yellow Solid	
Boiling Point	248.1°C at 760 mmHg (Predicted)	[5]
Storage Temperature	Refrigerator (2-8°C), under inert gas	[5]
SMILES	CC1=C(C(=C(C=C1)F)C=O)Br	[3] [4]
InChIKey	HORDCPFFRDZLRG- UHFFFAOYSA-N	[3] [4]

Safety and Handling

2-Bromo-6-fluoro-3-methylbenzaldehyde is classified as an irritant and is harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
- Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Synthesis and Manufacturing Pathways

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. For **2-Bromo-6-fluoro-3-methylbenzaldehyde**, a logical and efficient approach involves the late-stage introduction of the aldehyde group onto a pre-functionalized benzene ring via a directed ortho-metallation (DoM) reaction.[7] This strategy offers superior control compared to electrophilic aromatic substitution on less activated rings.

The proposed starting material is 1-Bromo-3-fluoro-2-methylbenzene, which is commercially available. The fluorine atom is a powerful ortho-directing group for lithiation, making the C6 position (ortho to fluorine) the most acidic proton on the ring.[8]

Recommended Synthetic Protocol: Directed ortho-Metalation

This protocol is based on well-established procedures for the ortho-formylation of halogenated aromatics.[2]

Step-by-Step Methodology:

- Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

- **Base Preparation:** The THF is cooled to -75°C using a dry ice/acetone bath. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equivalents) is added slowly. LiTMP is often preferred for sterically hindered or sensitive substrates to prevent side reactions.[2]
- **Lithiation:** 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the cooled base solution, ensuring the internal temperature remains below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine atom strongly directs the deprotonation to the adjacent C6 position.
- **Formylation (Quenching):** Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70°C. The reaction is stirred for an additional 1-2 hours at this temperature.
- **Workup:** The reaction is slowly warmed to -20°C and then quenched by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
- **Extraction and Purification:** The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate or tert-butyl methyl ether.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield **2-Bromo-6-fluoro-3-methylbenzaldehyde**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Directed ortho-metalation (DoM) synthesis of the target compound.

Spectroscopic Characterization

Confirming the structure of the final product is achieved through a combination of spectroscopic methods. While a published spectrum for this specific molecule is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

- δ ~10.4 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet far downfield.
- δ ~7.5-7.7 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H4.
- δ ~7.1-7.3 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H5.
- δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons appear as a singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The chemical shifts are estimated based on the base value of benzene (128.5 ppm) and known additive effects.

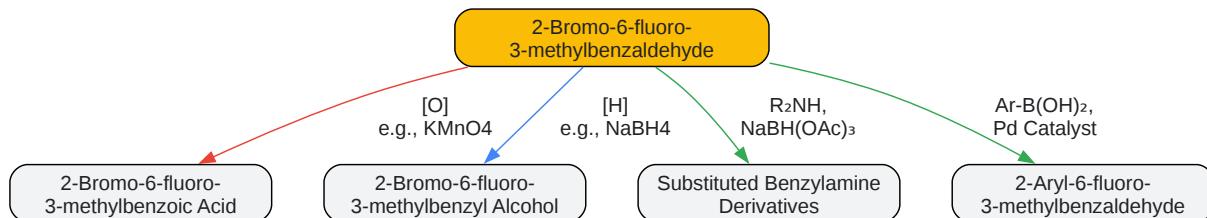
- δ ~188-192 ppm (-CHO): The aldehyde carbonyl carbon.
- δ ~160-165 ppm (d, ¹JCF, C-F): The carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
- δ ~115-140 ppm (multiple signals, Ar-C): The remaining four aromatic carbons. The carbon bearing the bromine (C-Br) is expected around 115-120 ppm, while the carbon bearing the methyl group (C-CH₃) would be around 135-140 ppm.
- δ ~18-22 ppm (-CH₃): The methyl carbon.

Chemical Reactivity and Synthetic Utility

The utility of **2-Bromo-6-fluoro-3-methylbenzaldehyde** stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

Reactions of the Aldehyde Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄)


or chromium trioxide (CrO_3).^[3]

- Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is achieved with mild reducing agents such as sodium borohydride (NaBH_4).^[3]
- Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine functionalities. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to form a new C-N bond.
- Wittig and Related Reactions: The aldehyde serves as an excellent electrophile for olefination reactions to form substituted alkenes.

Reactions of the Aromatic Halogens

The bromine and fluorine atoms offer orthogonal sites for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions.

- Suzuki Coupling: The bromine atom can be selectively coupled with a wide variety of boronic acids or esters under palladium catalysis to form a new C-C bond, leaving the fluorine atom intact for potential later-stage functionalization.
- Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based nucleophiles, forming substituted anilines.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Bromo-6-fluoro-3-methylbenzaldehyde**.

Applications in Drug Discovery

The structural motifs present in **2-Bromo-6-fluoro-3-methylbenzaldehyde** are frequently found in potent, biologically active molecules. Its utility is best demonstrated through its application as a key intermediate in the synthesis of complex therapeutic agents.

A closely related isomer, 6-Bromo-2-fluoro-3-methylbenzaldehyde, has been documented as a key precursor in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline.[9] Quinazoline scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Furthermore, structurally similar benzaldehydes are employed in the synthesis of novel therapeutics. For example, a patent for benzenesulfonamide compounds, designed as voltage-gated sodium channel modulators for treating epilepsy, utilizes a 2-bromo-3-fluoro-6-methoxybenzaldehyde intermediate.[10] This highlights the value of this specific substitution pattern in constructing molecules for neurological disorders. The title compound, **2-Bromo-6-fluoro-3-methylbenzaldehyde**, is an ideal starting point for creating analogous structures or building diverse chemical libraries for screening against various biological targets.

Conclusion

2-Bromo-6-fluoro-3-methylbenzaldehyde is a high-value synthetic intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for molecular construction. The synthetic routes are scalable and rely on established, reliable methodologies like directed ortho-metallation. As the demand for novel, structurally complex, and fluorinated drug candidates continues to grow, the importance of versatile building blocks like **2-Bromo-6-fluoro-3-methylbenzaldehyde** will undoubtedly increase, making it a staple in the modern medicinal chemist's toolbox.

References

- PubChem. (n.d.). **2-Bromo-6-fluoro-3-methylbenzaldehyde** | C8H6BrFO | CID 19007376.
- AOBChem USA. (n.d.). **2-Bromo-6-fluoro-3-methylbenzaldehyde**.
- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

- Snieckus, V. (1990). Directed ortho metalation.
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- PubChem. (n.d.). **2-Bromo-6-fluoro-3-methylbenzaldehyde.**
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Casiraghi, G., et al. (1980). A Novel and Efficient ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
- Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- MySkinRecipes. (n.d.). 6-bromo-2-fluoro-3-methylbenzaldehyde.
- Wikipedia. (n.d.). Directed ortho metalation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 3. Buy 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [smolecule.com]
- 4. 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 [sigmaaldrich.com]
- 6. aobchem.com [aobchem.com]
- 7. PubChemLite - 2-bromo-6-fluoro-3-methylbenzaldehyde (C8H6BrFO) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 10. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-6-fluoro-3-methylbenzaldehyde molecular formula C8H6BrFO]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119135#2-bromo-6-fluoro-3-methylbenzaldehyde-molecular-formula-c8h6brfo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com